Upadacitinib is also being investigated for its potential to treat other inflammatory diseases, including:
Upadacitinib is a selective and reversible inhibitor of Janus kinase 1, primarily developed for the treatment of various chronic inflammatory conditions, including moderate to severe rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ankylosing spondylitis, Crohn's disease, and ulcerative colitis. The compound's IUPAC name is (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.0^2,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, with a molecular formula of C₁₇H₁₉F₃N₆O and a molecular weight of 380.4 g/mol .
Upadacitinib acts as a JAK inhibitor. JAK enzymes are involved in transmitting signals inside cells that can trigger inflammation. By blocking JAK activity, upadacitinib suppresses these inflammatory signals []. This mechanism is being studied for its potential to treat various inflammatory conditions.
The primary mechanism of action for upadacitinib involves the inhibition of Janus kinases, specifically targeting the JAK1 enzyme. This inhibition disrupts the JAK-STAT signaling pathway critical for mediating inflammatory responses in immune cells. Upadacitinib blocks cytokine-induced phosphorylation of signal transducers and activators of transcription (STATs), thereby reducing inflammatory signaling cascades .
Upadacitinib exhibits significant biological activity by modulating immune responses. It effectively inhibits the phosphorylation of STAT3 and STAT5 in human leukocytes, which are crucial for the signaling of interleukins such as IL-6 and IL-7. Clinical trials have demonstrated its efficacy in achieving remission rates comparable to other treatments in rheumatoid arthritis patients .
The synthesis of upadacitinib involves multiple steps that include the formation of its core structure through cyclization and functionalization reactions. The detailed synthetic pathway typically includes:
Specific reaction conditions and reagents are proprietary and not publicly detailed in available literature.
Upadacitinib is primarily used for:
Upadacitinib is metabolized mainly by cytochrome P450 3A4 with minor involvement from cytochrome P450 2D6. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase upadacitinib exposure significantly. Conversely, strong CYP3A4 inducers (e.g., rifampicin) can decrease its plasma concentrations substantially. Caution is advised when co-administering these agents due to potential alterations in pharmacokinetics .
Upadacitinib belongs to a class of drugs known as Janus kinase inhibitors. Here are some similar compounds:
Compound Name | Target Enzyme | Indications | Unique Features |
---|---|---|---|
Tofacitinib | JAK1/JAK3 | Rheumatoid arthritis | First JAK inhibitor approved; broader JAK inhibition |
Baricitinib | JAK1/JAK2 | Rheumatoid arthritis | Approved for COVID-19 treatment; dual JAK inhibition |
Filgotinib | JAK1 | Rheumatoid arthritis | Selective for JAK1; lower risk of certain side effects |
Uniqueness of Upadacitinib: Upadacitinib demonstrates a more selective inhibition profile for JAK1 compared to other compounds like tofacitinib and baricitinib, which target multiple JAK enzymes. This selectivity may contribute to its efficacy and safety profile in treating inflammatory diseases .
Upadacitinib possesses a highly complex molecular architecture characterized by its unique heterocyclic framework and specific stereochemical requirements. The compound exhibits the molecular formula C17H19F3N6O with a molecular weight of 380.375 atomic mass units. The complete International Union of Pure and Applied Chemistry nomenclature designates the compound as (3S,4R)-3-ethyl-4-{1,5,7,10-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-12-yl}-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.
The stereochemical configuration of upadacitinib represents a critical aspect of its molecular identity, with the compound containing two distinct chiral centers located at the 3 and 4 positions of the pyrrolidine ring. The absolute configuration is designated as (3S,4R), indicating the specific spatial arrangement of substituents around these stereocenters. This stereochemical precision is essential for the compound's biological activity and pharmaceutical properties.
The tricyclic heterocyclic system forms the core structural element of upadacitinib, incorporating multiple nitrogen atoms within a fused ring framework. The tetrazatricyclo structure contains four nitrogen atoms integrated into the ring system, creating a complex aromatic framework that contributes significantly to the compound's overall stability and electronic properties. The presence of the trifluoroethyl group attached to the carboxamide functionality introduces additional electronic effects through the electron-withdrawing properties of the fluorine atoms.
Molecular Property | Value | Reference |
---|---|---|
Molecular Formula | C17H19F3N6O | |
Molecular Weight | 380.375 g/mol | |
Stereochemistry | (3S,4R) | |
CAS Registry Number | 1310726-60-3 | |
Protein Binding | 52% |
The compound demonstrates specific physicochemical characteristics that influence its synthetic accessibility and pharmaceutical formulation. Upadacitinib exhibits 52% binding to human plasma proteins, indicating moderate protein affinity. The volume of distribution in patients with rheumatoid arthritis is estimated at 224 liters following oral administration, while healthy volunteers show a steady-state volume of distribution of 294 liters. The blood-to-plasma ratio of 1.0 suggests similar partitioning between plasma and cellular components.
The synthetic approaches to upadacitinib have evolved significantly since initial discoveries, with multiple research groups developing alternative methodologies to address challenges in stereochemical control, scalability, and cost-effectiveness. The primary synthetic strategy involves the construction of the pyrrolidine core through enantioselective methods, followed by the assembly of the complex heterocyclic framework through sequential transformations.
Contemporary synthetic routes emphasize the importance of establishing the correct stereochemistry early in the synthetic sequence. Process development efforts have focused on developing methods that can reliably produce the required (3S,4R) configuration while minimizing the formation of undesired stereoisomers. The synthetic challenges are compounded by the presence of multiple nitrogen-containing heterocycles that require careful orchestration of cyclization reactions.
Alternative synthetic pathways have been explored to address limitations in earlier approaches, particularly regarding the use of hazardous reagents and environmental considerations. Novel intermediate compounds have been developed that serve as key building blocks for more efficient synthetic routes. These improvements have resulted in methods that significantly reduce costs while maintaining environmental compatibility and product quality control.
The optimization of synthetic routes has incorporated considerations of atom economy, reaction selectivity, and process robustness. Researchers have systematically evaluated different approaches to pyrrolidine construction, heterocycle formation, and final coupling reactions to identify the most efficient synthetic sequence. These studies have led to the identification of preferred reagents, reaction conditions, and purification methods that can be readily implemented in manufacturing settings.
The enantioselective hydrogenation strategy represents a cornerstone methodology in modern upadacitinib synthesis, addressing the critical challenge of establishing the two adjacent stereocenters in the pyrrolidine ring with high selectivity and efficiency. The approach centers on the asymmetric hydrogenation of tetrasubstituted olefin precursors using specialized catalytic systems designed to achieve both enantioselectivity and diastereoselectivity in a single transformation.
The key substrate for the enantioselective hydrogenation is a carefully designed tetrasubstituted alkene that contains the appropriate substitution pattern to generate the desired pyrrolidine framework upon reduction. This substrate design requires precise positioning of functional groups to enable selective hydrogen delivery to the correct face of the double bond. The synthetic route leading to this intermediate involves multiple steps that establish the proper substitution pattern while maintaining the functional group compatibility required for subsequent transformations.
Catalyst development for this transformation has involved extensive screening of rhodium and ruthenium-based complexes with various chiral ligands. The optimal catalytic system demonstrates exceptional performance in terms of both stereoselectivity and reaction efficiency. Ruthenium complexes with specific chiral ligands, particularly those incorporating the (R)-OSPD ligand system, have shown superior performance in the asymmetric hydrogenation of the unsaturated carboxylic acid intermediates.
The reaction conditions for the enantioselective hydrogenation have been optimized to achieve maximum stereoselectivity while maintaining practical reaction rates. Typical conditions involve moderate hydrogen pressures and temperatures that are compatible with large-scale operations. Solvent selection plays a crucial role in both reaction efficiency and product isolation, with specific solvent systems showing enhanced selectivity and improved product quality.
Hydrogenation Parameter | Optimized Condition | Selectivity Achieved |
---|---|---|
Catalyst System | Ru(OAc)2-(R)-OSPD | >95% ee |
Hydrogen Pressure | 40-60 bar | >20:1 dr |
Temperature | 40-60°C | >95% conversion |
Reaction Time | 6-12 hours | >98% yield |
The construction of the complex heterocyclic framework in upadacitinib requires sophisticated fragment coupling strategies that enable the efficient assembly of the tricyclic core structure. The synthetic approach involves the preparation of distinct molecular fragments that are subsequently united through carefully orchestrated coupling reactions and cyclization processes.
The primary fragments include the appropriately functionalized pyrrolidine core and the heterocyclic precursors that will form the imidazole and pyrazine components of the final structure. The pyrrolidine fragment, prepared through the enantioselective hydrogenation methodology, must be equipped with suitable functional groups to enable efficient coupling with the heterocyclic partners. This often involves the installation of appropriate leaving groups or activating functionalities that facilitate subsequent transformations.
Imidazole cyclization represents a particularly challenging aspect of the synthesis, requiring careful control of reaction conditions to achieve efficient ring closure while avoiding competing side reactions. The cyclization process typically involves the condensation of appropriately positioned nitrogen-containing functionalities under acidic or basic conditions. Optimization studies have identified specific reagent combinations and reaction parameters that maximize cyclization efficiency while minimizing the formation of regioisomers or other unwanted products.
The fragment coupling strategy employs transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes that enable the formation of carbon-carbon and carbon-nitrogen bonds with high selectivity. These reactions require careful optimization of catalyst systems, ligands, and reaction conditions to achieve efficient coupling while maintaining the integrity of sensitive functional groups present in the molecular fragments.
Advanced cyclization techniques have been developed to address specific challenges in the formation of the tricyclic framework. These include the use of specialized activating agents and carefully controlled reaction sequences that enable the sequential formation of multiple rings within the heterocyclic system. The optimization of these processes has involved extensive mechanistic studies to understand the factors that influence reaction selectivity and efficiency.
The translation of laboratory-scale synthetic methods to industrial manufacturing processes requires comprehensive evaluation of reaction scalability, safety considerations, and economic viability. The development of scalable manufacturing processes for upadacitinib has involved systematic optimization of each synthetic step to ensure compatibility with large-scale production requirements while maintaining product quality and environmental compliance.
Process safety evaluation represents a critical component of scale-up activities, with particular attention to the identification and mitigation of potential hazards associated with reactive intermediates, exothermic reactions, and the handling of specialized reagents. Early synthetic routes utilizing diazomethane and related reagents posed significant safety challenges that necessitated the development of alternative methodologies more suitable for industrial implementation. Contemporary manufacturing processes have eliminated these hazardous reagents in favor of safer alternatives that maintain synthetic efficiency.
Equipment design and process engineering considerations have played crucial roles in the successful scale-up of upadacitinib synthesis. The enantioselective hydrogenation step requires specialized high-pressure equipment capable of maintaining precise control over reaction parameters while ensuring safety and product quality. Similarly, the cyclization reactions require reactor designs that enable efficient mixing and heat transfer while accommodating the specific requirements of each transformation.
Quality control systems for industrial synthesis incorporate multiple analytical techniques to monitor reaction progress, intermediate purity, and final product specifications. These systems include in-process monitoring methods that enable real-time assessment of reaction parameters and product quality. The implementation of robust analytical methods ensures consistent product quality while enabling process optimization and troubleshooting when necessary.
Economic optimization of the manufacturing process has involved detailed analysis of raw material costs, yield optimization, and waste minimization strategies. The development of more efficient synthetic routes has resulted in significant cost reductions compared to earlier methodologies, while simultaneously improving environmental sustainability. These improvements have been achieved through the identification of more readily available starting materials, the development of higher-yielding transformations, and the implementation of more efficient purification methods.
Manufacturing Parameter | Specification | Performance Metric |
---|---|---|
Overall Yield | >60% | Six-step synthesis |
Enantiomeric Excess | >99% | Chiral analysis |
Process Safety | Class 1 | Hazard assessment |
Environmental Impact | Reduced by 40% | Waste analysis |
Production Scale | >100 kg batches | Pilot plant demonstration |
The formulation development for pharmaceutical applications has required additional optimization to ensure product stability and bioavailability. Extended-release formulations incorporate specialized polymeric matrices and pH modifiers to control drug release rates. The manufacturing process for these formulations involves wet granulation techniques followed by compression and coating operations that must be carefully controlled to achieve consistent product performance.
Upadacitinib operates through competitive inhibition of adenosine triphosphate binding to the active sites of Janus kinase proteins [1] [5]. The compound competes directly with adenosine triphosphate for binding to the tyrosine kinase domain of Janus kinases, thereby preventing the phosphorylation cascade that normally follows cytokine receptor activation [5] [7]. This competitive binding mechanism has been characterized through extensive enzymatic assays using recombinant human Janus kinase proteins [1] [4].
The enzymatic inhibition profile demonstrates distinct potency differences across Janus kinase isoforms. In cell-free enzyme assays, upadacitinib exhibits an inhibitory concentration fifty value of 0.043 micromolar for Janus kinase 1, compared to 0.12 micromolar for Janus kinase 2, 2.3 micromolar for Janus kinase 3, and 4.7 micromolar for tyrosine kinase 2 [1] [11]. This represents approximately 2.8-fold selectivity for Janus kinase 1 over Janus kinase 2, 53.5-fold selectivity over Janus kinase 3, and 109.3-fold selectivity over tyrosine kinase 2 [1] [4].
Janus Kinase Isoform | Inhibitory Concentration Fifty (nanomolar) | Selectivity Ratio (relative to Janus kinase 1) |
---|---|---|
Janus kinase 1 | 43 | 1.0 |
Janus kinase 2 | 120 | 2.8 |
Janus kinase 3 | 2300 | 53.5 |
Tyrosine kinase 2 | 4700 | 109.3 |
Cellular assays using engineered cell lines designed to study individual kinase activity revealed even greater selectivity ratios [1] [4]. In these cellular systems, upadacitinib demonstrated greater than 40-fold selectivity for Janus kinase 1 versus Janus kinase 2, 130-fold selectivity versus Janus kinase 3, and 190-fold selectivity versus tyrosine kinase 2 [1]. These cellular assay results indicate inhibitory concentration fifty values of 0.014 micromolar for Janus kinase 1, 0.593 micromolar for Janus kinase 2, 1.860 micromolar for Janus kinase 3, and 2.715 micromolar for tyrosine kinase 2 [13].
The adenosine triphosphate-competitive nature of upadacitinib binding has been confirmed through structural analyses and molecular docking studies [7]. The compound binds within the adenosine triphosphate-binding pocket of Janus kinase proteins, occupying the same spatial region normally occupied by the natural substrate adenosine triphosphate [5] [7]. This competitive binding prevents the conformational changes necessary for kinase activation and subsequent signal transduction [7] [9].
The selectivity of upadacitinib for Janus kinase 1 over other family members derives from specific structural differences in the adenosine triphosphate-binding pockets of these kinases [5] [7]. Upadacitinib was specifically designed to exploit these structural differences, particularly between Janus kinase 1 and Janus kinase 2, based on crystallographic analyses of the adenosine triphosphate-binding sites [5] [7].
Molecular modeling studies have revealed that upadacitinib forms distinct hydrogen bonding patterns with different Janus kinase isoforms [7]. With Janus kinase 1, the compound establishes three hydrogen bonds involving glutamic acid 883, glutamic acid 957, and leucine 959 [7]. In contrast, binding to Janus kinase 2 and Janus kinase 3 results in only two hydrogen bonds each, while binding to tyrosine kinase 2 produces just one hydrogen bond [7]. The additional hydrogen bond formed with the glycine loop region of Janus kinase 1, specifically with glutamic acid 883, contributes significantly to the enhanced binding affinity and selectivity [7].
Janus Kinase Isoform | Vina Score (kilocalories per mole) | Hydrogen Bonds | Key Interacting Residues |
---|---|---|---|
Janus kinase 1 | -8.5 | 3 | E883, E957, L959 |
Janus kinase 2 | -8.1 | 2 | E930, L932 |
Janus kinase 3 | -7.9 | 2 | E903, L905 |
Tyrosine kinase 2 | -6.0 | 1 | V981 |
The structural determinants of selectivity extend beyond hydrogen bonding patterns to include differences in the overall architecture of the adenosine triphosphate-binding pockets [7]. The glycine loop region in Janus kinase 1 adopts a closed conformation that differs from the more open conformation observed in Janus kinase 2 [7]. This conformational difference creates a more favorable binding environment for upadacitinib in Janus kinase 1, contributing to the observed selectivity profile [7].
Specific amino acid residues unique to Janus kinase 1, including serine 963 and glutamic acid 966, play crucial roles in stabilizing upadacitinib binding [7]. These residues are distinctive features of the Janus kinase 1 binding site and are absent or different in other Janus kinase family members [7]. The trifluoroethyl group of upadacitinib occupies a space beneath the glycine loop that is particularly well-suited to the Janus kinase 1 binding pocket architecture [7].
Molecular dynamics simulations have demonstrated that upadacitinib binding reduces the mobility of both the glycine loop and hinge regions in Janus kinase 1 compared to other kinases [7]. This stabilization effect contributes to the enhanced binding affinity and prolonged residence time of the compound within the Janus kinase 1 active site [7]. The root-mean-square fluctuation analysis reveals that upadacitinib induces greater conformational stability in Janus kinase 1 than in other family members [16].
The selective inhibition of Janus kinase 1 by upadacitinib results in the disruption of signal transducers and activators of transcription phosphorylation and subsequent cytokine signaling cascades [1] [9]. Upon cytokine binding to cell surface receptors, Janus kinases normally undergo trans-phosphorylation and then phosphorylate specific tyrosine residues on the cytokine receptors, creating docking sites for signal transducers and activators of transcription proteins [9]. By inhibiting Janus kinase 1 activity, upadacitinib prevents this phosphorylation cascade, thereby blocking signal transducers and activators of transcription activation and nuclear translocation [1] [9].
Pharmacokinetic-pharmacodynamic analyses have characterized the relationship between upadacitinib plasma concentrations and in vivo pharmacodynamic effects on signal transducers and activators of transcription phosphorylation [1]. These studies demonstrate greater potency for inhibition of interleukin-6-induced phosphorylated signal transducers and activators of transcription 3, which serves as a measure of Janus kinase 1 activity, compared to interleukin-7-induced phosphorylated signal transducers and activators of transcription 5, which reflects Janus kinase 1 and Janus kinase 3 activity [1]. The potency ratio for inhibition of interleukin-6-induced phosphorylated signal transducers and activators of transcription 3 relative to interleukin-7-induced phosphorylated signal transducers and activators of transcription 5 is approximately 2.0, consistent with the higher selectivity for Janus kinase 1 [1].
The suppression of signal transducers and activators of transcription phosphorylation by upadacitinib has been demonstrated across multiple cytokine pathways [8] [21]. In cellular assays using peripheral blood mononuclear cells, upadacitinib effectively inhibited signal transducers and activators of transcription phosphorylation following stimulation with various cytokines, including interleukin-6, interferon-gamma, interleukin-2, interleukin-4, interleukin-15, and interleukin-21 [8] [10]. The compound showed particular potency against Janus kinase 1-dependent cytokine signaling pathways while demonstrating reduced effects on pathways primarily dependent on other Janus kinase family members [8] [21].
The modulation of cytokine signaling by upadacitinib extends to the regulation of downstream gene transcription [9] [21]. By preventing signal transducers and activators of transcription dimerization and nuclear translocation, upadacitinib blocks the transcription of pro-inflammatory genes that are normally activated by cytokine stimulation [9]. This results in decreased production of inflammatory mediators, including chemokines, cytokines, and other inflammatory proteins that contribute to disease pathogenesis [21].
Studies in human keratinocytes and other cell types have demonstrated that upadacitinib treatment leads to significant downregulation of genes encoding key inflammatory pathway components [21]. These include interferon-regulated chemokines such as chemokine ligand 10 and chemokine ligand 11, cell death mediators, and factors involved in cross-talk with adaptive immune cells [21]. The compound's ability to modulate these pathways through selective Janus kinase 1 inhibition provides the mechanistic basis for its therapeutic effects in inflammatory diseases [21] [22].
Upadacitinib exhibits dose-proportional pharmacokinetics with biphasic elimination kinetics following oral administration [1] [2]. The compound demonstrates favorable absorption characteristics with rapid uptake following both immediate-release and extended-release formulations. The absorption process is characterized by first-order kinetics with an absorption lag time, and the compound reaches steady-state concentrations within four days of repeated administration [1] [3].
The distribution characteristics of upadacitinib reflect moderate tissue penetration with a blood-to-plasma ratio of 1.0 in human subjects [1]. Plasma protein binding is approximately 52%, indicating that roughly half of the circulating drug remains unbound and pharmacologically active [1] [2]. The steady-state volume of distribution varies between formulations and populations, with values of 224 L estimated for a typical 74 kg rheumatoid arthritis patient receiving extended-release formulation and 210 L for healthy male subjects receiving immediate-release formulation [3] [4].
Elimination of upadacitinib occurs through both hepatic metabolism and renal excretion. The compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 with minor contributions from cytochrome P450 2D6 [1] [5]. The apparent oral clearance demonstrates population-dependent variations, with values of 40.9 L/h observed in rheumatoid arthritis patients and 39.7 L/h in healthy subjects for the respective formulations [3] [4]. Terminal elimination half-life ranges from 8-14 hours for the extended-release formulation and 6-16 hours for the immediate-release formulation [1] [2].
Parameter | Extended Release | Immediate Release | Population |
---|---|---|---|
Apparent Oral Clearance | 40.9 L/h | 39.7 L/h | RA patients vs. healthy subjects |
Steady-State Volume of Distribution | 224 L | 210 L | 74 kg RA patient vs. healthy male |
Terminal Elimination Half-Life | 8-14 hours | 6-16 hours | Both populations |
Time to Maximum Concentration | 2-4 hours | 1-2 hours | Both populations |
Plasma Protein Binding | 52% | 52% | Human subjects |
Blood-to-Plasma Ratio | 1.0 | 1.0 | Human subjects |
The extended-release formulation of upadacitinib utilizes hydroxypropyl methylcellulose polymer technology to achieve controlled drug release through diffusion-mediated mechanisms [6]. The formulation demonstrates a relative bioavailability of 76.2% compared to the immediate-release formulation, based on population pharmacokinetic analyses [3]. This bioavailability reduction is compensated by the extended-release characteristics, which enable once-daily dosing while maintaining therapeutic drug exposure.
Bioavailability assessments reveal dose-normalized area under the concentration-time curve ratios of 0.759 with 90% confidence intervals of 0.722-0.798 for the extended-release formulation relative to immediate-release administration [2]. The extended-release formulation exhibits minimal food effects, with high-fat meals increasing maximum plasma concentrations by 40% and area under the curve by 30% [6]. This moderate food effect permits administration without strict dietary restrictions, enhancing patient convenience and adherence.
The dissolution characteristics of the extended-release formulation demonstrate pH-independent release kinetics, with in vitro-in vivo correlation studies confirming predictable pharmacokinetic profiles across different dissolution conditions [2]. The formulation design incorporates mixed zero-order and first-order absorption kinetics with absorption lag time, providing sustained drug release over the dosing interval [3].
Bioavailability Parameter | Value | Confidence Interval |
---|---|---|
Relative Bioavailability (Extended Release vs. Immediate Release) | 76.2% | Population estimate |
Dose-Normalized AUC∞ Ratio | 0.759 | 0.722-0.798 |
Food Effect on Cmax | +40% | High-fat meal |
Food Effect on AUC | +30% | High-fat meal |
Renal impairment demonstrates limited impact on upadacitinib pharmacokinetics, consistent with the minor role of renal elimination in drug clearance [7] [2]. Subjects with mild renal impairment (estimated glomerular filtration rate 60-89 mL/min/1.73 m²) exhibit 18% higher area under the concentration-time curve compared to subjects with normal renal function [7]. Moderate renal impairment (estimated glomerular filtration rate 30-59 mL/min/1.73 m²) results in 33% increased drug exposure, while severe renal impairment (estimated glomerular filtration rate 15-29 mL/min/1.73 m²) produces 44% higher exposures [7] [2].
Maximum plasma concentrations remain relatively stable across renal impairment categories, with increases of 6%, 11%, and 14% observed for mild, moderate, and severe impairment respectively [7]. The preserved maximum concentration profile despite increased total exposure suggests prolonged drug elimination rather than enhanced absorption in renally impaired subjects.
Hepatic impairment affects upadacitinib pharmacokinetics to a greater extent than renal impairment, reflecting the importance of hepatic metabolism in drug clearance [8]. Mild hepatic impairment (Child-Pugh Class A) results in 28% increased area under the concentration-time curve, while moderate hepatic impairment (Child-Pugh Class B) produces 24% higher drug exposure [8]. Maximum plasma concentrations show minimal changes with mild hepatic impairment but increase by 43% in moderate hepatic impairment [8].
Impairment Category | AUC Ratio (90% CI) | Cmax Ratio (90% CI) | Classification |
---|---|---|---|
Normal Renal Function | 1.00 (reference) | 1.00 (reference) | ≥90 mL/min/1.73 m² |
Mild Renal Impairment | 1.18 (1.06-1.32) | 1.06 (0.92-1.23) | 60-89 mL/min/1.73 m² |
Moderate Renal Impairment | 1.33 (1.11-1.59) | 1.11 (0.88-1.40) | 30-59 mL/min/1.73 m² |
Severe Renal Impairment | 1.44 (1.14-1.82) | 1.14 (0.84-1.56) | 15-29 mL/min/1.73 m² |
Normal Hepatic Function | 1.00 (reference) | 1.00 (reference) | Normal |
Mild Hepatic Impairment | 1.28 (0.91-1.79) | 1.04 (0.77-1.39) | Child-Pugh Class A |
Moderate Hepatic Impairment | 1.24 (0.87-1.76) | 1.43 (1.05-1.95) | Child-Pugh Class B |
Upadacitinib demonstrates concentration-dependent inhibition of cytokine signaling pathways mediated by Janus kinase 1, with particular selectivity for interleukin-6 and interleukin-7 signaling cascades [9] [10]. The compound reversibly inhibits interleukin-6-induced signal transducer and activator of transcription protein 3 phosphorylation with a half-maximal effective concentration of 60.7 nM [9] [10]. This potency represents approximately 2-fold greater inhibitory activity compared to tofacitinib, which demonstrates a half-maximal effective concentration of 119 nM for the same pathway [9] [10].
Interleukin-7-induced signal transducer and activator of transcription protein 5 phosphorylation exhibits different concentration-response characteristics, with upadacitinib achieving half-maximal inhibition at 125 nM [9] [10]. This represents reduced potency compared to tofacitinib, which inhibits this pathway with a half-maximal effective concentration of 79.1 nM [9] [10]. The differential potency profile confirms the preferential Janus kinase 1 selectivity of upadacitinib over Janus kinase 3-mediated signaling.
The concentration-dependent inhibition follows typical sigmoid dose-response relationships, with maximal inhibition achieved at drug concentrations exceeding 10-fold the half-maximal effective concentration [9]. The inhibition demonstrates reversible kinetics, with signal transducer and activator of transcription protein phosphorylation returning to baseline levels as drug concentrations decline [9] [11]. Peak inhibition occurs approximately 1 hour after drug administration, corresponding to the time of maximum plasma concentration [11].
Pathway | EC50 (nM) | JAK Dependency | Selectivity Profile |
---|---|---|---|
IL-6 Induced STAT3 Phosphorylation | 60.7 | JAK1/JAK2 | Primary target - high potency |
IL-7 Induced STAT5 Phosphorylation | 125 | JAK1/JAK3 | Secondary target - moderate potency |
IL-6 Induced STAT1 Phosphorylation | More potent than STAT3 | JAK1/JAK2 | Primary target - very high potency |
IFN-α Induced STAT5 Phosphorylation | High potency | JAK1/TYK2 | High potency |
Comparative analysis with tofacitinib reveals the distinct pharmacodynamic profile of upadacitinib [9] [10]. While tofacitinib demonstrates greater potency against interleukin-7-induced signal transducer and activator of transcription protein 5 phosphorylation, upadacitinib shows superior selectivity for interleukin-6-mediated signaling [9]. This selectivity pattern supports the clinical positioning of upadacitinib as a Janus kinase 1-selective inhibitor with reduced interference in Janus kinase 3-dependent immune surveillance functions.
Comparison Parameter | Upadacitinib | Tofacitinib | Selectivity Advantage |
---|---|---|---|
IL-6/STAT3 EC50 (nM) | 60.7 | 119 | Upadacitinib 2× more potent |
IL-7/STAT5 EC50 (nM) | 125 | 79.1 | Tofacitinib 1.6× more potent |
JAK1 Selectivity | Superior | Moderate | Enhanced JAK1 preference |
JAK3 Inhibition | Reduced | Increased | Improved safety profile |
Mass balance studies utilizing radiolabeled upadacitinib reveal comprehensive metabolite profiles and elimination pathways [5] [12]. Unchanged upadacitinib represents 79.4% of total radioactivity in plasma, indicating limited first-pass metabolism and high systemic availability of the parent compound [5]. The remaining plasma radioactivity comprises two major metabolites: M4 accounting for 13.4% and M11 contributing 7.1% of circulating radioactivity [5].
Urinary excretion accounts for approximately 42.6% of the administered radioactive dose, with unchanged upadacitinib comprising 23.6% of the total dose [5]. The major urinary metabolite M4 represents 9.6% of the administered dose, followed by M10 at 3.6% [5]. Additional minor metabolites including M2, M3, M6/M8, M11, and M22 each contribute less than 4% to urinary radioactivity [5].
Fecal elimination represents 53.4% of the administered dose, with unchanged upadacitinib accounting for 37.8% of the total administered radioactivity [5]. The predominant fecal metabolite M11 comprises 6.3% of the dose, while other metabolites including M1, M2, M8, M22, and M23 each contribute 3% or less to fecal radioactivity [5].
Metabolite | Plasma Radioactivity (%) | Urine Excretion (% of dose) | Feces Excretion (% of dose) |
---|---|---|---|
Unchanged Upadacitinib | 79.4 | 23.6 | 37.8 |
M4 (Major Metabolite) | 13.4 | 9.6 | Not specified |
M11 (Minor Metabolite) | 7.1 | Not specified | 6.3 |
M10 | Not specified | 3.6 | Not specified |
M2 | Not specified | <4 | ≤3 |
M3 | Not specified | <4 | Not detected |
Other Minor Metabolites | Not specified | <4 each | ≤3 each |
The metabolic transformation of upadacitinib occurs primarily through cytochrome P450 3A4-mediated oxidation, with minor contributions from cytochrome P450 2D6 [5] [13]. The major metabolite M11 results from oxidation at the pyrrolopyrazine moiety, while M4 represents an acyl glucuronide conjugate [5] [13]. Neither metabolite demonstrates significant pharmacological activity, confirming that therapeutic effects derive exclusively from the parent compound [5].
Elimination pathway analysis reveals that approximately 61% of the administered dose is eliminated as unchanged drug through combined renal and hepatic routes [5]. The remaining 39% undergoes metabolic transformation, with the majority of metabolites subsequently eliminated through standard phase II conjugation reactions [5]. The comprehensive elimination profile demonstrates efficient drug clearance through multiple pathways, reducing the potential for drug accumulation during chronic administration.
Metabolic Pathway | Primary Enzyme | Metabolite Formed | Clinical Significance |
---|---|---|---|
Oxidation at pyrrolopyrazine | CYP3A4 | M11 | Major metabolic route |
Acyl glucuronidation | CYP2D6 | M4 | Minor pathway |
Phase II conjugation | Multiple enzymes | Various minor metabolites | Elimination enhancement |
Renal elimination | Not applicable | Unchanged drug | Direct clearance |